N-[(5-tert-butyl-1,3,4-thiadiazol-2-yl)methyl]-2-methylpyrazole-3-carboxamide
Description
N-[(5-tert-butyl-1,3,4-thiadiazol-2-yl)methyl]-2-methylpyrazole-3-carboxamide is a compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing a five-membered ring with two nitrogen atoms and one sulfur atom.
Properties
IUPAC Name |
N-[(5-tert-butyl-1,3,4-thiadiazol-2-yl)methyl]-2-methylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N5OS/c1-12(2,3)11-16-15-9(19-11)7-13-10(18)8-5-6-14-17(8)4/h5-6H,7H2,1-4H3,(H,13,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONNPNXYIGDBEGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN=C(S1)CNC(=O)C2=CC=NN2C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-tert-butyl-1,3,4-thiadiazol-2-yl)methyl]-2-methylpyrazole-3-carboxamide typically involves the reaction of 5-tert-butyl-1,3,4-thiadiazole-2-carboxylic acid with 2-methylpyrazole-3-carboxamide in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane or dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-[(5-tert-butyl-1,3,4-thiadiazol-2-yl)methyl]-2-methylpyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens (Cl₂, Br₂) or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiadiazole ring can yield sulfoxides or sulfones, while reduction of a nitro group can produce an amine .
Scientific Research Applications
N-[(5-tert-butyl-1,3,4-thiadiazol-2-yl)methyl]-2-methylpyrazole-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of N-[(5-tert-butyl-1,3,4-thiadiazol-2-yl)methyl]-2-methylpyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. In biological systems, the compound can inhibit the replication of bacterial and cancer cells by interfering with DNA synthesis. The thiadiazole ring acts as a bioisostere of pyrimidine, which is a component of nucleic acids, thereby disrupting the normal function of DNA .
Comparison with Similar Compounds
Similar Compounds
Tebuthiuron: A herbicide with a similar thiadiazole structure, used for controlling weeds and woody plants.
1,3,4-Thiadiazole Derivatives: These compounds share the thiadiazole ring and exhibit a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties.
Uniqueness
N-[(5-tert-butyl-1,3,4-thiadiazol-2-yl)methyl]-2-methylpyrazole-3-carboxamide is unique due to its specific combination of the thiadiazole and pyrazole rings, which imparts distinct chemical and biological properties. This combination enhances its potential as a versatile compound for various applications in chemistry, biology, medicine, and industry .
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